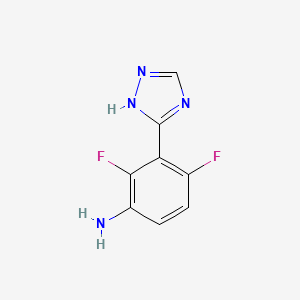
Sodium pentane-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pentane-3-sulfinate is an organosulfur compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinic acid group (RSO2H) where the hydrogen is replaced by a sodium ion (Na+). Sodium sulfinates are known for their versatility in organic synthesis, serving as key intermediates in the formation of various sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pentane-3-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides using reducing agents such as sodium borohydride (NaBH4) or zinc dust in the presence of an acid . Another method includes the oxidation of thiols using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods: In industrial settings, sodium sulfinates are often produced via the oxidation of disulfides or the reduction of sulfonyl chlorides. These processes are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium pentane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH4), zinc dust.
Catalysts: Palladium (Pd), platinum (Pt) for catalytic hydrogenation.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium pentane-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium pentane-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its reactions are primarily related to its sulfinic acid group, which can undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to other sulfinates, sodium pentane-3-sulfinate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. While sodium benzenesulfinate and sodium toluenesulfinate are aromatic sulfinates, this compound is an aliphatic sulfinate, making it more suitable for certain types of reactions and applications .
Properties
Molecular Formula |
C5H11NaO2S |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
sodium;pentane-3-sulfinate |
InChI |
InChI=1S/C5H12O2S.Na/c1-3-5(4-2)8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
DOJOJIINIINSBG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


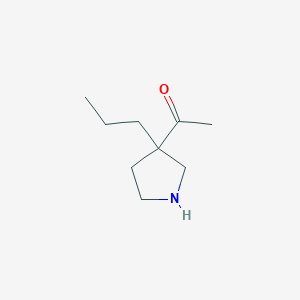
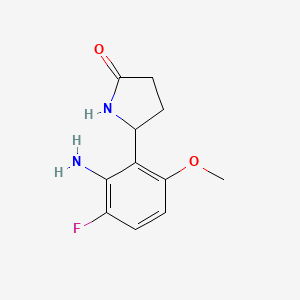
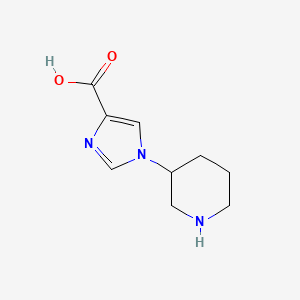

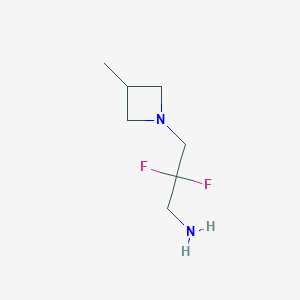
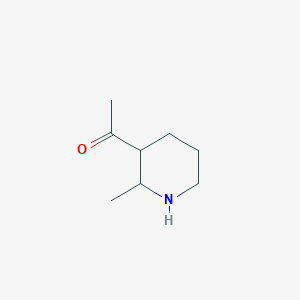
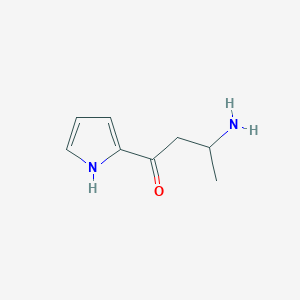


![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)

